REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:14](=[O:15])[CH2:13][C:12]([CH3:18])([CH2:16][CH3:17])[C:11]2=[O:19])[CH:7]=[CH:8][CH:9]=1)([O-])=O.Cl.C(O)C>[Fe].O>[NH2:1][C:4]1[CH:5]=[C:6]([N:10]2[C:14](=[O:15])[CH2:13][C:12]([CH3:18])([CH2:16][CH3:17])[C:11]2=[O:19])[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)N1C(C(CC1=O)(CC)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portion wise to 60 g
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
CUSTOM
|
Details
|
had fallen to 70° C.
|
Type
|
ADDITION
|
Details
|
the mixture was treated with 4 g
|
Type
|
FILTRATION
|
Details
|
of 50% NaOH and filtered immediately
|
Type
|
WASH
|
Details
|
The filtercake was washed with hot ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
The product which crystallized on removal of the ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
when dry
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1)N1C(C(CC1=O)(CC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |